molecular formula C19H18Cl2N4O B2581704 3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one CAS No. 1797905-59-9

3-(3,4-dichlorophenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one

Cat. No.: B2581704
CAS No.: 1797905-59-9
M. Wt: 389.28
InChI Key: HHAJHVZXWGCCOC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core fused with a dihydro ring system, substituted at position 2 with a methyl group and at position 1 with a propan-1-one moiety linked to a 3,4-dichlorophenyl group. The propan-1-one linker may influence conformational flexibility and binding interactions. Structural analogs, such as those in and , share the pyrazolo-pyrimidine core but differ in substituents, leading to variations in physicochemical and pharmacological properties.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N4O/c1-12-8-18-22-10-14-11-24(7-6-17(14)25(18)23-12)19(26)5-3-13-2-4-15(20)16(21)9-13/h2,4,8-10H,3,5-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAJHVZXWGCCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC(=C(C=C4)Cl)Cl)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Core Scaffold Comparison The pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core is structurally related to dihydropyrazolo[1,5-a]pyrimidines () and pyrazolo-triazine derivatives (–5).

Substituent Effects

  • 3-(4-Chlorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one (): Substituents: 4-Chlorophenyl (electron-withdrawing) and triazolyl (hydrogen-bond acceptor). Properties: logP = 1.36, polar surface area = 72.19 Ų, moderate solubility (logS = -2.95). The triazole group increases hydrogen-bond acceptor count (6 vs.
  • Dihydropyrazolo[1,5-a]pyrimidine with Trifluoromethylphenyl ():
    • Substituents: Trifluoromethylphenyl (lipophilic) and hydroxyphenyl (polar).
    • Properties: Higher molecular weight (416.36 vs. target compound’s ~450 estimated) and logP (~3.5 inferred from CF₃ group). The CF₃ group enhances metabolic stability but may increase toxicity risks .
Physicochemical Properties
Compound Molecular Formula MW logP logS H-Bond Acceptors H-Bond Donors Key Substituents
Target Compound C₂₀H₁₇Cl₂N₅O ~450* ~3.2* ~-3.8* 5 0 3,4-Dichlorophenyl, propan-1-one
Compound C₁₈H₁₂ClN₇O 377.79 1.36 -2.95 6 1 4-Chlorophenyl, triazolyl
Compound C₁₉H₁₅F₃N₆O₂ 416.36 ~3.5* ~-4.1* 8 1 Trifluoromethylphenyl, hydroxyphenyl

*Estimated based on structural analogs.

  • Lipophilicity (logP): The target compound’s 3,4-dichlorophenyl group likely increases logP compared to ’s mono-chlorophenyl derivative, favoring CNS penetration but risking solubility limitations.
  • Solubility (logS): The propan-1-one linker may marginally improve aqueous solubility over ’s trifluoromethyl group due to reduced hydrophobicity.

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